Benzyl-PEG5-Amine
Overview
Description
Benzyl-PEG5-Amine is a polyethylene glycol (PEG) derivative containing a benzyl protecting group and a free terminal amine. The benzyl group is used to protect alcohol moieties and can be removed via hydrogenolysis. The primary amine can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and other carbonyl compounds. This compound is known for its hydrophilic properties, which increase the water solubility of a compound in aqueous media .
Mechanism of Action
Target of Action
Benzyl-PEG5-Amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The primary targets of this compound are the E3 ubiquitin ligase and the target protein that needs to be degraded .
Mode of Action
this compound acts as a bridge in PROTACs, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG (polyethylene glycol) component of this compound enhances the solubility and stability of the PROTAC molecule .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome pathway. By promoting the ubiquitination of target proteins, this compound-containing PROTACs lead to the proteasomal degradation of these proteins. This can result in the modulation of various cellular processes, depending on the function of the degraded protein .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG component, which improves its solubility and stability in aqueous environments. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. The PEGylation can enhance the compound’s half-life and reduce immunogenicity, making it more effective in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include the targeted degradation of specific proteins. This can lead to the downregulation of oncogenic proteins in cancer therapy or the removal of misfolded proteins in neurodegenerative diseases. The precise effects depend on the target protein and the context of its degradation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of this compound. The PEG component helps to maintain stability across different environments, but extreme conditions can still affect its performance. Additionally, the cellular context, including the expression levels of the target protein and E3 ligase, can impact the overall effectiveness of the PROTAC .
: MedChemExpress. This compound. Retrieved from MedChemExpress : BroadPharm. This compound. Retrieved from BroadPharm
Biochemical Analysis
Biochemical Properties
Benzyl-PEG5-Amine plays a role in biochemical reactions through its primary amine, which can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This interaction allows this compound to participate in the formation of amide bonds, making it a useful component in the synthesis of complex molecules .
Cellular Effects
The hydrophilic PEG linkers, which this compound possesses, are known to increase the water solubility of a compound in aqueous media . This property can influence cell function by facilitating the transport and distribution of the compound within the cellular environment.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its primary amine group, which can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This allows this compound to participate in the formation of amide bonds, contributing to the synthesis of complex molecules .
Metabolic Pathways
The primary amine of this compound can react with carboxylic acids, activated NHS esters, and other carbonyl compounds , suggesting that it may participate in various biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely facilitated by its hydrophilic PEG linkers, which increase the water solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG5-Amine is typically synthesized through a multi-step process involving the protection of the amine group, PEGylation, and subsequent deprotection. The synthesis begins with the protection of the amine group using a benzyl group. This is followed by the PEGylation process, where polyethylene glycol chains are attached to the protected amine. Finally, the benzyl protecting group is removed via hydrogenolysis to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to achieve high yields and purity, with careful monitoring of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG5-Amine undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds to form amide bonds.
Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis, a reaction that involves the addition of hydrogen to break the benzyl-oxygen bond.
Common Reagents and Conditions:
Carboxylic Acids and NHS Esters: These reagents are commonly used in substitution reactions with this compound to form amide bonds.
Hydrogen Gas and Palladium Catalyst: These are used in hydrogenolysis to remove the benzyl protecting group.
Major Products:
Amide Derivatives: Formed from the reaction of this compound with carboxylic acids and NHS esters.
Deprotected Amine: Resulting from the hydrogenolysis of the benzyl protecting group.
Scientific Research Applications
Benzyl-PEG5-Amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Benzyl-PEG4-Amine: Similar to Benzyl-PEG5-Amine but with a shorter PEG chain.
Benzyl-PEG6-Amine: Similar to this compound but with a longer PEG chain.
Methoxy-PEG5-Amine: Contains a methoxy group instead of a benzyl group.
Uniqueness: this compound is unique due to its specific PEG chain length and the presence of a benzyl protecting group. The PEG chain length influences the solubility and hydrophilicity of the compound, while the benzyl group provides a protective function that can be selectively removed. This combination of features makes this compound particularly useful in applications requiring precise control over molecular interactions and solubility .
Properties
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO5/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5H,6-16,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHIPYDPAMVVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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